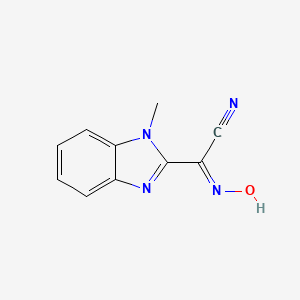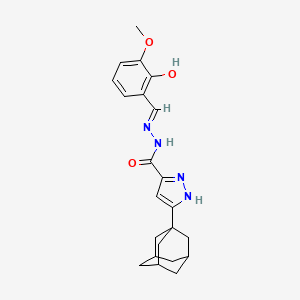![molecular formula C12H11N5O4 B604462 N'-[(1E)-1-(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene]pyridine-4-carbohydrazide CAS No. 587007-80-5](/img/structure/B604462.png)
N'-[(1E)-1-(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl]pyridine-4-carbohydrazide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring attached to a carbohydrazide group, with a trioxotetrahydropyrimidinylidene moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl]pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carbohydrazide with an appropriate aldehyde or ketone, followed by cyclization to form the trioxotetrahydropyrimidinylidene ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N’-[1-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N’-[1-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and apoptosis, modulating these processes to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as pyridine-4-carbohydrazide and its analogs share structural similarities with N’-[1-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl]pyridine-4-carbohydrazide.
Trioxotetrahydropyrimidine derivatives: These compounds have similar trioxotetrahydropyrimidinylidene moieties and exhibit comparable chemical properties.
Uniqueness
What sets N’-[1-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl]pyridine-4-carbohydrazide apart is its unique combination of the pyridine ring and the trioxotetrahydropyrimidinylidene moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
587007-80-5 |
|---|---|
Molecular Formula |
C12H11N5O4 |
Molecular Weight |
289.25g/mol |
IUPAC Name |
N-[(E)-1-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N5O4/c1-6(8-10(19)14-12(21)15-11(8)20)16-17-9(18)7-2-4-13-5-3-7/h2-5H,1H3,(H,17,18)(H3,14,15,19,20,21)/b16-6+ |
InChI Key |
IKPBHYUQVLJQEZ-OMCISZLKSA-N |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({2-hydroxy-3-nitro-5-methoxybenzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B604379.png)
![ethyl 2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B604380.png)
![(3E)-3-[[(4-methoxyphenyl)amino]methylidene]chroman-2,4-dione](/img/structure/B604381.png)
![ethyl 2-{[(E)-(3-tert-butyl-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B604382.png)
![ETHYL 4,5-DIMETHYL-2-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B604384.png)
![Ethyl 2-[(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B604385.png)
![Ethyl 4-(4-bromophenyl)-2-{[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]amino}-3-thiophenecarboxylate](/img/structure/B604386.png)
![ethyl 2-{[(E)-(3-chloro-1H-indol-2-yl)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B604387.png)
![N'-[(E)-(2-HYDROXY-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B604388.png)
![5-Methyl-2-[(2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}hydrazin-1-ylidene)methyl]phenol](/img/structure/B604390.png)
![3-[(3,5-ditert-butyl-4-hydroxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B604393.png)


![2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N'-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B604401.png)
